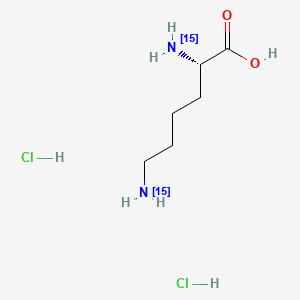
L-Lysine-15N2 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-15N2 (dihydrochloride) is a stable isotope-labeled compound of L-lysine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The dihydrochloride form enhances its solubility and stability, facilitating its use in experimental settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-15N2 (dihydrochloride) involves the incorporation of nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using a nitrogen-15 enriched medium. The resulting L-lysine is then converted to its dihydrochloride form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (dihydrochloride) follows a similar approach but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with nitrogen-15 enriched substrates. The L-lysine produced is then purified and converted to its dihydrochloride form through crystallization and drying processes .
化学反応の分析
Types of Reactions
L-Lysine-15N2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Produces keto acids and aldehydes.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted lysine derivatives.
科学的研究の応用
L-Lysine-15N2 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
作用機序
The mechanism of action of L-Lysine-15N2 (dihydrochloride) is primarily related to its role as a labeled amino acid. It integrates into proteins and peptides, allowing researchers to track and analyze metabolic processes. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, facilitating the study of molecular interactions and pathways .
類似化合物との比較
L-Lysine-15N2 (dihydrochloride) is unique due to its nitrogen-15 labeling. Similar compounds include:
L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Lysine-ε-15N hydrochloride: Labeled with nitrogen-15 at the epsilon position.
L-Lysine-4,4,5,5-d4 hydrochloride: Deuterium-labeled lysine
These compounds are used in similar research applications but offer different labeling options for specific experimental needs.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC名 |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;; |
InChIキー |
JBBURJFZIMRPCZ-WLJXYRRISA-N |
異性体SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


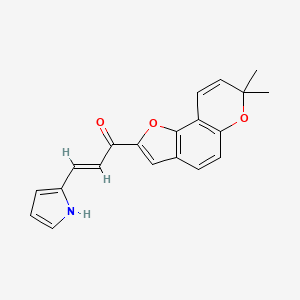

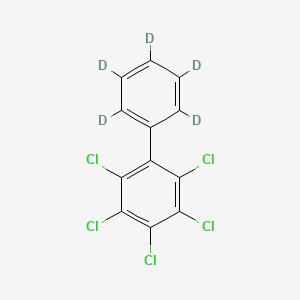
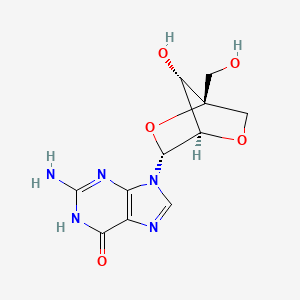
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
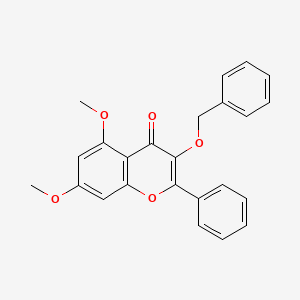
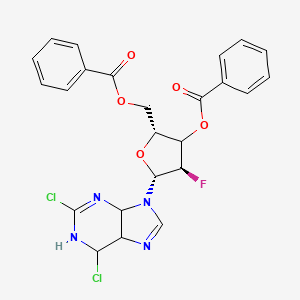
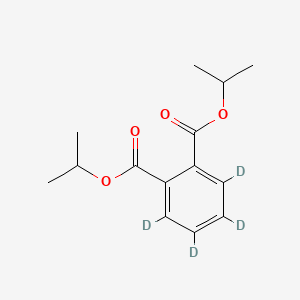

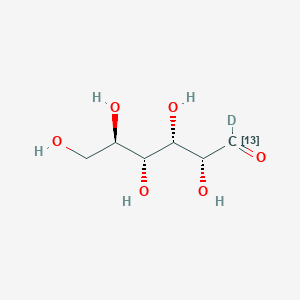


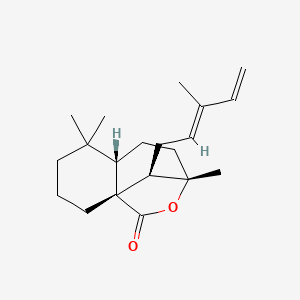
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
